Slotoxin

Ion channel pharmacology Electrophysiology BK channel subunit composition

Slotoxin (α-KTx 1.11) is the only BK channel toxin that discriminates between α-subunit-only and α+β subunit complexes. Its association rate with α+β (β1 or β4) channels is ~10× slower than iberiotoxin and charybdotoxin—at 100 nM for 5 min, Slotoxin fails to block α+β4 channels entirely, while the generic alternatives do not. This irreplaceable kinetic selectivity makes it essential for experiments identifying β-subunit composition in native tissues. For protocols requiring washout-resistant, irreversible block of α+β1 channels in long-term recordings, Slotoxin is also the superior choice. Insist on authentic Slotoxin; generic substitution compromises experimental validity.

Molecular Formula C177H281N47O50S7
Molecular Weight 4092 g/mol
Cat. No. B15342333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlotoxin
Molecular FormulaC177H281N47O50S7
Molecular Weight4092 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)N
InChIInChI=1S/C177H281N47O50S7/c1-17-92(10)141(222-159(256)116(71-99-42-22-19-23-43-99)207-169(266)136(184)96(14)226)173(270)210-120(76-135(238)239)160(257)219-138(89(4)5)171(268)209-119(75-134(236)237)157(254)216-127(87-280)167(264)223-142(97(15)227)174(271)220-139(90(6)7)172(269)211-121(81-225)161(258)199-109(49-29-35-64-181)151(248)202-112(58-59-132(232)233)154(251)215-125(85-278)166(263)206-117(73-101-77-188-104-45-25-24-44-103(101)104)155(252)194-95(13)175(272)224-68-39-53-128(224)168(265)217-126(86-279)164(261)200-108(48-28-34-63-180)148(245)193-93(11)143(240)192-94(12)144(241)204-114(70-98-40-20-18-21-41-98)147(244)191-80-131(231)218-137(88(2)3)170(267)208-118(74-133(234)235)156(253)197-105(52-38-67-187-177(185)186)145(242)189-78-129(229)196-107(47-27-33-62-179)150(247)212-123(83-276)163(260)203-113(60-69-281-16)146(243)190-79-130(230)195-106(46-26-32-61-178)149(246)198-110(50-30-36-65-182)152(249)213-122(82-275)162(259)201-111(51-31-37-66-183)153(250)214-124(84-277)165(262)205-115(72-100-54-56-102(228)57-55-100)158(255)221-140(91(8)9)176(273)274/h18-25,40-45,54-57,77,88-97,105-128,136-142,188,225-228,275-280H,17,26-39,46-53,58-76,78-87,178-184H2,1-16H3,(H,189,242)(H,190,243)(H,191,244)(H,192,240)(H,193,245)(H,194,252)(H,195,230)(H,196,229)(H,197,253)(H,198,246)(H,199,258)(H,200,261)(H,201,259)(H,202,248)(H,203,260)(H,204,241)(H,205,262)(H,206,263)(H,207,266)(H,208,267)(H,209,268)(H,210,270)(H,211,269)(H,212,247)(H,213,249)(H,214,250)(H,215,251)(H,216,254)(H,217,265)(H,218,231)(H,219,257)(H,220,271)(H,221,255)(H,222,256)(H,223,264)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,273,274)(H4,185,186,187)/t92-,93-,94-,95-,96+,97+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-,141-,142-/m0/s1
InChIKeyIYKSHBADGOZWIF-UTPLJIOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Slotoxin Potassium Channel Blocker | BK KCa1.1 Inhibitor Procurement Guide


Slotoxin (α-KTx 1.11) is a 37-amino acid peptide toxin isolated from the venom of the scorpion Centruroides noxius, belonging to the charybdotoxin subfamily [1]. It acts as a potent and selective blocker of high-conductance calcium-activated potassium channels (BK, MaxiK, KCa1.1) with a reported Kd of 1.5 nM [1][2]. Its primary sequence exhibits 75% identity with iberiotoxin and 54% with charybdotoxin [1]. Slotoxin is available as a synthetic peptide, typically supplied as a lyophilized powder, and is soluble in aqueous buffers for direct experimental use [3][4].

Slotoxin vs Iberiotoxin & Charybdotoxin: Why Substitution Fails


Generic substitution of BK channel toxins is scientifically invalid due to their distinct interaction kinetics with auxiliary β-subunits. While iberiotoxin and charybdotoxin block both α-only and α+β4 complexes, slotoxin's association rate with α+β channels is approximately 10 times slower [1]. Consequently, slotoxin fails to block α+β4 channels under standard experimental conditions (100 nM, 5 min), whereas iberiotoxin and charybdotoxin do [1]. This kinetic divergence precludes simple interchangeability and mandates slotoxin for experiments requiring β-subunit discrimination.

Slotoxin Quantitative Evidence: Differential Blocking Kinetics and Subunit Selectivity


Slotoxin: 10-Fold Slower Association with α+β BK Channel Complexes vs Iberiotoxin & Charybdotoxin

Slotoxin's most critical differentiator is its kinetic behavior on BK channel complexes containing auxiliary β subunits (β1 or β4). Slotoxin's association rate with α+β channels was measured to be approximately 10 times slower than that of iberiotoxin and charybdotoxin [1]. This kinetic difference results in a functional lack of effect on α+β4 channels when slotoxin is applied at 100 nM for 5 minutes, a condition under which iberiotoxin and charybdotoxin remain effective [1]. This property makes slotoxin a superior tool for distinguishing α-only from α+β channel populations.

Ion channel pharmacology Electrophysiology BK channel subunit composition

Slotoxin (1.5 nM) vs Iberiotoxin (2-10 nM) BK Channel Affinity

While both toxins are potent, slotoxin's affinity (Kd = 1.5 nM) for the α-subunit of BK channels is at the higher end of the reported range for iberiotoxin (2–10 nM) [1][2]. This suggests slotoxin may offer a modestly higher affinity for the α-only channel in certain experimental setups, which can be advantageous for achieving complete block at lower toxin concentrations, thereby reducing potential off-target effects.

BK channel pharmacology Toxin affinity Potency comparison

Slotoxin Exhibits Irreversible Block of BK α+β1 Channels

Unlike its reversible block of α-only BK channels, slotoxin binding to α+β1 complexes leads to irreversible channel block [1]. In contrast, iberiotoxin block of α+β1 channels remains reversible [2]. This irreversible block property can be exploited in experimental protocols requiring sustained inhibition or washout-resistant channel silencing.

BK channel auxiliary subunits Irreversible inhibition Channel pharmacology

Slotoxin Selectivity: BK (KCa1.1) vs Other Potassium Channels

Slotoxin's selectivity profile is narrowly focused on BK channels. It does not block dSlo (Drosophila BK channel), Kv1.1, SK1, SK2, or SK3 channels [1]. In contrast, charybdotoxin exhibits a broader profile, also blocking Kv1.2 (Kd = 14 nM) and Kv1.3 (Kd = 2.6 nM) channels . This narrow selectivity minimizes off-target effects when studying BK channel function in native tissues or mixed channel preparations.

Potassium channel selectivity Off-target profiling Electrophysiology

Slotoxin Applications: Optimal Use Cases for Subunit Discrimination & Sustained Block


Discriminating BK Channel Subunit Composition (α vs α+β)

Slotoxin is the definitive tool for experiments designed to distinguish between BK channels formed by α-subunits alone and those incorporating auxiliary β1 or β4 subunits. Its 10-fold slower association with α+β complexes makes it uniquely suited to identify the presence of these subunits in native tissues or heterologous expression systems [1]. This application is critical for studies investigating the tissue-specific functional diversity of BK channels, such as in vascular smooth muscle (β1) or neuronal (β4) contexts.

Achieving Sustained, Washout-Resistant BK Channel Block

When experimental protocols demand prolonged BK channel inhibition that is not reversed by washout, slotoxin's irreversible block of α+β1 channels provides a distinct advantage [1]. This is particularly valuable in long-term electrophysiology recordings, cumulative dose-response studies, or in vitro assays where maintaining a stable baseline of inhibition is essential for data integrity.

High-Affinity, Low-Background BK Channel Inhibition

In native tissues or cell lines expressing multiple potassium channel subtypes, slotoxin's narrow selectivity for BK channels minimizes confounding off-target effects [2]. Coupled with its high affinity (Kd = 1.5 nM), it can be used at low concentrations to achieve near-complete BK channel block while sparing other channel types, a key requirement for precise pharmacological dissection of cellular excitability.

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